molecular formula C13H17NO B8386468 5-Adamantylisoxazole

5-Adamantylisoxazole

Cat. No.: B8386468
M. Wt: 203.28 g/mol
InChI Key: FROPATIVCXDOSA-UHFFFAOYSA-N
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Description

5-Adamantylisoxazole is a heterocyclic compound featuring a rigid adamantane moiety fused to an isoxazole ring. Isoxazoles, characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms, are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

5-(1-adamantyl)-1,2-oxazole

InChI

InChI=1S/C13H17NO/c1-2-14-15-12(1)13-6-9-3-10(7-13)5-11(4-9)8-13/h1-2,9-11H,3-8H2

InChI Key

FROPATIVCXDOSA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=NO4

Origin of Product

United States

Comparison with Similar Compounds

Adamantyl-Oxadiazoles and Triazoles

  • 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol ():
    • Synthesis : Prepared via refluxing with carbon disulfide and KOH, yielding a melting point (mp) of 190–191°C.
    • Applications : Evaluated for anticancer activity, highlighting the role of adamantyl in enhancing bioactivity .
  • 5-(1-Adamantyl)-4-arylideneamino-triazoles (): Structural Features: Substituted with halogen or alkyl groups, as confirmed by ¹H/¹³C NMR and MS data.

Benzo-Fused Adamantyl Oxazoles

  • 5-(Adamantan-1-yl)benzo[d]oxazole-2-thiol (): Similarity Score: 0.94 (CAS 53146-48-8), indicating structural resemblance to 5-Adamantylisoxazole.

Non-Adamantyl Isoxazole Derivatives

Simple Isoxazoles

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate ():
    • Properties : Exhibits anti-convulsant and antibacterial activities.
    • Structural Contrast : Lacks the adamantyl group, resulting in lower molecular weight and reduced lipophilicity .
  • 3-Amino-5-methyl-isoxazole (): Applications: Used in pharmaceuticals and agrochemicals. Melting Point: Likely lower than adamantyl derivatives due to smaller substituents .

Functionalized Isoxazoles

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate (): Applications: Explored in photochromic materials and solar cells. Key Difference: Methoxy and ester groups introduce polarity, contrasting with adamantyl’s hydrophobicity .

Table 1: Key Properties of Selected Compounds

Compound Melting Point (°C) Key Substituents Biological Activity Evidence ID
5-(1-Adamantyl)-oxadiazole-2-thiol 190–191 Adamantyl, thiol Anticancer
3-Amino-5-methyl-isoxazole Not reported Methyl, amine Pharmaceutical intermediate
Ethyl 5-methyl-3-phenylisoxazole Not reported Phenyl, ester Anti-convulsant
5-(Adamantyl)benzooxazole-2-thiol Not reported Adamantyl, benzo-fused Similarity score: 0.94

Key Observations:

Adamantyl Impact: Adamantyl derivatives generally exhibit higher melting points and enhanced bioactivity compared to non-adamantyl analogs .

Heterocycle Influence : Oxadiazoles and triazoles with adamantyl show distinct electronic profiles vs. isoxazoles, affecting binding interactions in biological systems .

Substituent Effects : Halogen or alkyl groups on triazoles () modulate solubility and antimicrobial activity, a trend likely applicable to isoxazoles .

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